2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of methoxy and trifluoromethyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 4-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both methoxy and trifluoromethyl groups can enhance its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C29H22ClF3N4O3 |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H22ClF3N4O3/c1-38-20-11-7-17(8-12-20)26-25(30)27(18-9-13-21(39-2)14-10-18)37(36-26)28-34-23(16-24(35-28)29(31,32)33)19-5-4-6-22(15-19)40-3/h4-16H,1-3H3 |
InChI Key |
SZANAKKCQFEZQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC)Cl |
Origin of Product |
United States |
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